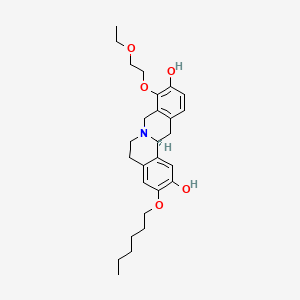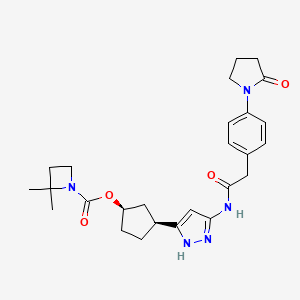
Cdk2/mdm2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdk2/mdm2-IN-1 is a novel small-molecule compound that functions as a dual inhibitor of cell cycle-dependent kinase 2 (CDK2) and murine double minute 2 (MDM2). CDK2 is a kinase involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, while MDM2 is a negative regulator of the tumor suppressor protein p53. By inhibiting both CDK2 and MDM2, this compound exhibits potent antitumor activity .
准备方法
The synthesis of Cdk2/mdm2-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound are still under development, with a focus on optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
化学反应分析
Cdk2/mdm2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common reagents and conditions used in these reactions include palladium catalysts, organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
科学研究应用
Cdk2/mdm2-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool for studying the mechanisms of CDK2 and MDM2 inhibition and their roles in cell cycle regulation and tumorigenesis.
Biology: In biological research, this compound is used to investigate the effects of dual inhibition of CDK2 and MDM2 on cell proliferation, apoptosis, and DNA damage response.
Medicine: The compound has shown promise as a potential antitumor agent, particularly in cancers with overexpression of CDK2 and MDM2.
作用机制
Cdk2/mdm2-IN-1 exerts its effects by inhibiting the activities of CDK2 and MDM2. CDK2 inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression from the G1 phase to the S phase. MDM2 inhibition leads to the stabilization and activation of p53, a tumor suppressor protein that induces cell cycle arrest and apoptosis in response to DNA damage .
The molecular targets of this compound include the ATP-binding site of CDK2 and the p53-binding domain of MDM2. By binding to these sites, the compound effectively inhibits the kinase activity of CDK2 and the ubiquitin ligase activity of MDM2, leading to the accumulation of p53 and the induction of apoptosis in cancer cells .
相似化合物的比较
Cdk2/mdm2-IN-1 is unique in its dual inhibition of CDK2 and MDM2, which distinguishes it from other compounds that target only one of these proteins. Similar compounds include:
Roscovitine: A CDK2 inhibitor that does not target MDM2.
Nutlin-3: An MDM2 inhibitor that does not target CDK2.
Palbociclib: A CDK4/6 inhibitor that does not target CDK2 or MDM2
The dual inhibition of CDK2 and MDM2 by this compound provides a synergistic effect, making it a more potent antitumor agent compared to compounds that target only one of these proteins .
属性
分子式 |
C26H33N5O4 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC 名称 |
[(1R,3S)-3-[3-[[2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]-1H-pyrazol-5-yl]cyclopentyl] 2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O4/c1-26(2)11-13-31(26)25(34)35-20-10-7-18(15-20)21-16-22(29-28-21)27-23(32)14-17-5-8-19(9-6-17)30-12-3-4-24(30)33/h5-6,8-9,16,18,20H,3-4,7,10-15H2,1-2H3,(H2,27,28,29,32)/t18-,20+/m0/s1 |
InChI 键 |
DGNKKWXKWJHFOS-AZUAARDMSA-N |
手性 SMILES |
CC1(CCN1C(=O)O[C@@H]2CC[C@@H](C2)C3=CC(=NN3)NC(=O)CC4=CC=C(C=C4)N5CCCC5=O)C |
规范 SMILES |
CC1(CCN1C(=O)OC2CCC(C2)C3=CC(=NN3)NC(=O)CC4=CC=C(C=C4)N5CCCC5=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


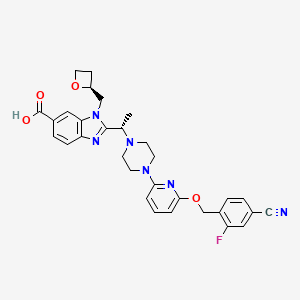
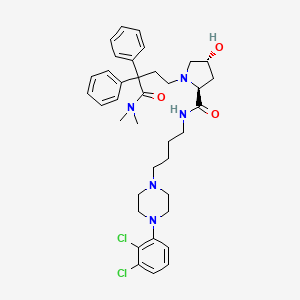
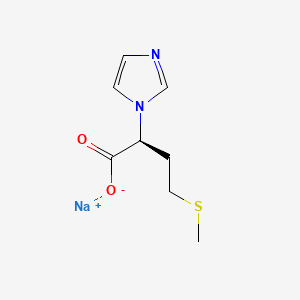
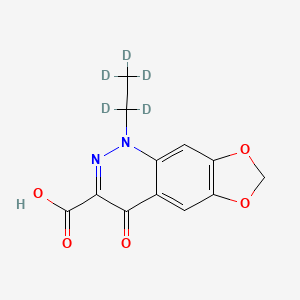
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate](/img/structure/B12379340.png)
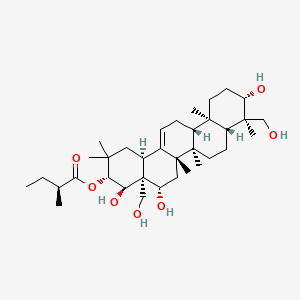
![1-[(3R)-3-[1-[4-(2,3-difluorophenoxy)phenyl]-4-fluoropyrazolo[3,4-c]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B12379351.png)
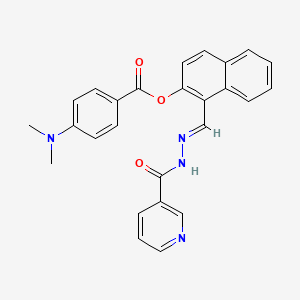
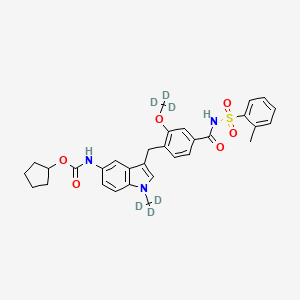
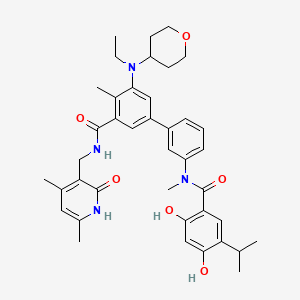
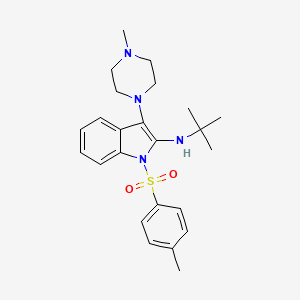
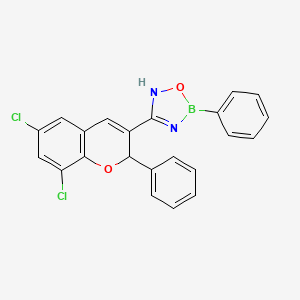
![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
